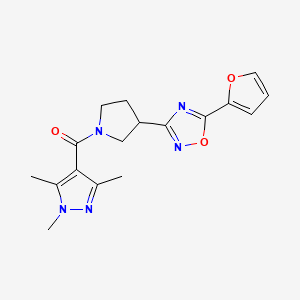
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) reported the microwave-assisted synthesis of novel pyrazoline derivatives with potent anti-inflammatory and antibacterial activities. This method proved to be more efficient, environmentally friendly, and yielded higher product quantities compared to conventional heating methods. Molecular docking results, combined with biological data, suggested that these compounds could serve as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Synthesis, DFT, and Molecular Docking Analysis
Another study highlighted the synthesis of pyrazole derivatives, examining their antibacterial and antioxidant activities. The study utilized cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives to obtain substituted pyrazoles. These compounds displayed moderate antibacterial and antioxidant activities, with further insights provided by DFT and molecular docking analysis (Golea Lynda, 2021).
Novel Synthesis Approaches for Pyrazolines and Triazines
Research by Abdelhamid et al. (2012) introduced new synthesis routes for pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, incorporating the naphthofuran moiety. These compounds were characterized by various methods, including spectral data and chemical transformation, hinting at their potential for further pharmacological exploration (Abdelhamid et al., 2012).
Heterocyclic Replacement in Histamine H3 Receptor Antagonists
A study focused on synthesizing small molecules with a heterocyclic core for affinity at the human histamine H(3) receptor. This research identified compounds with diverse central hetero-aromatic linkers, such as pyridine and furan, that showed high affinity and selectivity as antagonists, potentially crossing the blood-brain barrier for oral administration efficacy (Swanson et al., 2009).
Synthesis and Evaluation of Furan Derivatives
Research on the synthesis of polysubstituted furans via a novel heterocyclization approach without the need for catalysts was conducted by Damavandi et al. (2012). This method allowed for the creation of furan derivatives with potential applications in drug development due to their structural diversity and biological relevance (Damavandi et al., 2012).
Eigenschaften
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-14(11(2)21(3)19-10)17(23)22-7-6-12(9-22)15-18-16(25-20-15)13-5-4-8-24-13/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRULHLSURQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


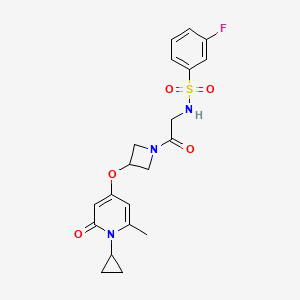

![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
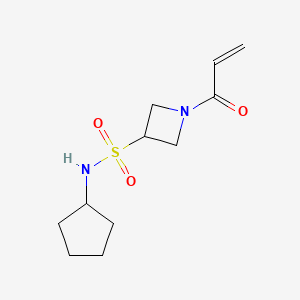
![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
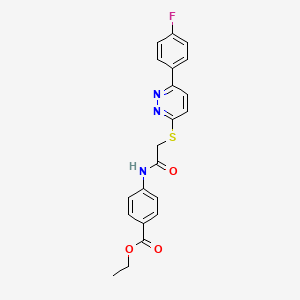
![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

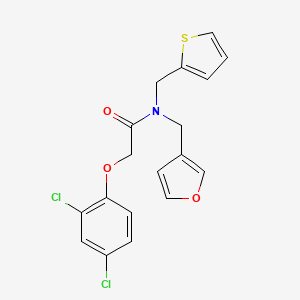
![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)